molecular formula C10H8INO2 B176099 methyl 7-iodo-1H-indole-3-carboxylate CAS No. 123020-21-3

methyl 7-iodo-1H-indole-3-carboxylate

Cat. No. B176099
M. Wt: 301.08 g/mol
InChI Key: PFDZYKQIHMNZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-iodo-1H-indole-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that is widely used in the pharmaceutical industry for the development of new drugs.

Scientific Research Applications

Methyl 7-iodo-1H-indole-3-carboxylate has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various biologically active compounds. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. It is also used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's.

Mechanism Of Action

The mechanism of action of methyl 7-iodo-1H-indole-3-carboxylate is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in various biological processes. It has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and transcription.

Biochemical And Physiological Effects

Methyl 7-iodo-1H-indole-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to inhibit the growth of various fungi and bacteria. In addition, it has been shown to have neuroprotective effects and to improve cognitive function.

Advantages And Limitations For Lab Experiments

The advantages of using methyl 7-iodo-1H-indole-3-carboxylate in lab experiments include its wide range of applications, its ability to inhibit the activity of certain enzymes and proteins, and its potential as a starting material for the synthesis of various biologically active compounds. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and its limited availability.

Future Directions

There are several future directions for the research and development of methyl 7-iodo-1H-indole-3-carboxylate. These include:
1. Further studies on the mechanism of action of this compound to better understand its biological effects.
2. Development of new synthetic methods for the production of this compound to improve its availability and reduce its cost.
3. Investigation of the potential of this compound as a therapeutic agent for the treatment of various diseases.
4. Development of new derivatives of this compound with improved biological activities and reduced toxicity.
5. Exploration of the potential of this compound as a tool for studying various biological processes.
In conclusion, methyl 7-iodo-1H-indole-3-carboxylate is a synthetic compound with a wide range of applications in scientific research. It has been shown to exhibit various biological effects and has potential as a therapeutic agent for the treatment of various diseases. Further research is needed to better understand the mechanism of action of this compound and to develop new derivatives with improved biological activities.

Synthesis Methods

The synthesis of methyl 7-iodo-1H-indole-3-carboxylate is a complex process that involves various steps. The most commonly used method for the synthesis of this compound is the Pictet-Spengler reaction. In this reaction, an aldehyde and an amine are reacted in the presence of a Lewis acid catalyst to form an iminium ion, which then undergoes cyclization to form the desired compound.

properties

CAS RN

123020-21-3

Product Name

methyl 7-iodo-1H-indole-3-carboxylate

Molecular Formula

C10H8INO2

Molecular Weight

301.08 g/mol

IUPAC Name

methyl 7-iodo-1H-indole-3-carboxylate

InChI

InChI=1S/C10H8INO2/c1-14-10(13)7-5-12-9-6(7)3-2-4-8(9)11/h2-5,12H,1H3

InChI Key

PFDZYKQIHMNZRG-UHFFFAOYSA-N

SMILES

COC(=O)C1=CNC2=C1C=CC=C2I

Canonical SMILES

COC(=O)C1=CNC2=C1C=CC=C2I

Origin of Product

United States

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